(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Overview
Description
“(3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride” is a chemical compound used as a reagent in the preparation of heterocyclic compounds and methods for the targeted degradation of rapidly accelerated fibrosarcoma polypeptides . It has a molecular weight of 187.61 and a molecular formula of C4H7ClFNO2S .
Molecular Structure Analysis
The molecular structure of “(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” includes a fluoropyrrolidine ring with a sulfonyl chloride group attached . The InChI Key for this compound is KIKDRXJNIMWUMX-SCSAIBSYSA-N .Physical And Chemical Properties Analysis
“(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” has a molecular weight of 187.62 and a molecular formula of C4H7ClFNO2S . It has a topological polar surface area of 45.8Ų . The compound is very soluble, with a solubility of 6.41 mg/ml .Scientific Research Applications
Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors
A study by Xu et al. (2004) explored the metabolic activation of dipeptidyl peptidase-IV inhibitors, which included analogs containing a fluoropyrrolidine moiety. The research demonstrated that these compounds, when activated metabolically, formed chemically reactive intermediates, indicating their potential in the development of new pharmaceutical agents (Xu et al., 2004).
RORγt Inverse Agonists Discovery
Duan et al. (2019) reported the discovery of a new series of RORγt inverse agonists, incorporating a fluoropyrrolidine structure. This research highlights the use of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride in the development of compounds with significant therapeutic potential (Duan et al., 2019).
Development of New Clickable Reagents
Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrating its application in regioselective synthesis and as a potential sulfur(VI) fluoride exchange (SuFEx) clickable material. This underscores the broader applications of fluoropyrrolidine derivatives in synthetic chemistry (Leng & Qin, 2018).
Radiolabelling of Amines
Löser et al. (2013) utilized 3-[18F]fluoropropanesulfonyl chloride, a compound related to (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride, as a prosthetic agent for radiolabelling amines. This application is crucial in the field of positron emission tomography (PET) imaging, demonstrating the compound's importance in medical diagnostics (Löser et al., 2013).
Antimicrobial Activity Studies
Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a compound structurally related to (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride. This study revealed significant antimicrobial activities, highlighting the potential of fluoropyrrolidine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
Safety And Hazards
“(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” is classified as a dangerous substance. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) . The hazard statement is H314 (Causes severe skin burns and eye damage) .
Future Directions
While the specific future directions for “(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” are not detailed in the sources I found, its use as a reagent in the preparation of heterocyclic compounds and methods for the targeted degradation of rapidly accelerated fibrosarcoma polypeptides suggests it may continue to be valuable in these and potentially other areas of research and industry.
properties
IUPAC Name |
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKDRXJNIMWUMX-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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